N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer treatment. This compound was initially developed as a Raf kinase inhibitor, but its use has now been extended to target multiple signaling pathways involved in the growth and proliferation of cancer cells.
Mechanism of Action
BAY 43-9006 works by inhibiting the activity of several kinases involved in the growth and proliferation of cancer cells. By targeting multiple signaling pathways, it can prevent the development of drug resistance and increase the effectiveness of cancer treatment. In addition, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, it can reduce the production of inflammatory cytokines and chemokines, which are involved in the development and progression of cancer.
Advantages and Limitations for Lab Experiments
BAY 43-9006 has several advantages for lab experiments. It is readily available and has a high purity, making it easy to use in experiments. In addition, it has a broad-spectrum inhibition of kinases, making it useful for studying multiple signaling pathways involved in cancer growth and proliferation. However, it also has some limitations, including its potential toxicity and its effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BAY 43-9006 in cancer treatment. One potential area of research is its use in combination with other cancer drugs to increase the effectiveness of treatment. In addition, it may be useful in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which are also characterized by abnormal cell proliferation. Finally, further research is needed to better understand the mechanisms of action of BAY 43-9006 and to identify new targets for cancer treatment.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases involved in the growth and proliferation of cancer cells, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. This broad-spectrum inhibition makes it an attractive candidate for the treatment of various types of cancer.
properties
IUPAC Name |
N-tert-butyl-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-10(12(16)14-13(2,3)4)7-6-8-11(9)15-19(5,17)18/h6-8,15H,1-5H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLZWRDZEBBZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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